N-isopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-isopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a chemical compound belonging to the class of benzothiadiazines. This compound is known for its diverse pharmacological activities, including antihypertensive, antidiabetic, and anticancer properties. Its unique structure and functional groups make it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps, starting with the formation of the benzothiadiazine core. Common synthetic routes include:
Condensation Reaction: The initial step involves the condensation of appropriate starting materials, such as 2-aminothiadiazine dioxide and an appropriate carboxylic acid derivative.
Substitution Reactions: Subsequent substitution reactions introduce the isopropyl and propyl groups at the desired positions on the benzothiadiazine ring.
Oxidation and Reduction: Further oxidation and reduction steps are employed to achieve the desired oxidation state and functional groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental safety. Advanced techniques such as continuous flow chemistry and green chemistry principles are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N-isopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Oxidation reactions are used to introduce or modify functional groups on the benzothiadiazine ring.
Reduction: Reduction reactions help in reducing the oxidation state of specific functional groups.
Substitution: Substitution reactions are employed to replace existing functional groups with new ones.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include various derivatives of the benzothiadiazine ring, each with different functional groups and biological activities.
Scientific Research Applications
N-isopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of new compounds with potential pharmaceutical applications.
Biology: The compound exhibits antimicrobial, antiviral, and antihypertensive properties, making it valuable in biological research.
Medicine: Its antidiabetic and anticancer properties are being explored for potential therapeutic applications.
Industry: The compound is used in the development of new drugs and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which N-isopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide exerts its effects involves multiple molecular targets and pathways:
Molecular Targets: The compound interacts with various receptors and enzymes, such as potassium channels and AMPA receptors.
Pathways Involved: It modulates signaling pathways related to blood pressure regulation, glucose metabolism, and cancer cell proliferation.
Comparison with Similar Compounds
N-isopropyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares the benzothiadiazine core but lacks the isopropyl and propyl groups.
N-isopropyl-4H-1,2,4-benzothiadiazine-7-carboxamide: This compound lacks the propyl group at the 4-position.
4H-1,2,4-Benzothiadiazine-7-carboxamide 1,1-dioxide: This compound lacks the isopropyl group at the nitrogen atom.
The presence of the isopropyl and propyl groups in this compound enhances its biological activity and makes it unique compared to its analogs.
Properties
IUPAC Name |
1,1-dioxo-N-propan-2-yl-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-4-7-17-9-15-21(19,20)13-8-11(5-6-12(13)17)14(18)16-10(2)3/h5-6,8-10H,4,7H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFQYMVAJZVPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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